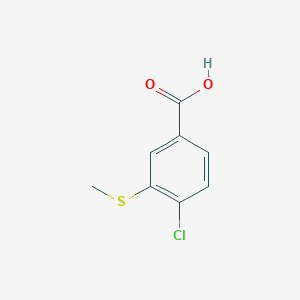

4-Chloro-3-(methylthio)benzoic acid

Description

Significance of Substituted Benzoic Acids in Chemical Research

Substituted benzoic acids are organic compounds that feature a benzene (B151609) ring attached to a carboxylic acid functional group, with additional chemical groups at various positions on the ring. This structural motif is of profound importance in several scientific domains. In medicinal chemistry, the benzoic acid scaffold is a common feature in many pharmaceutical agents; the nature and position of the substituents can dramatically influence a molecule's biological activity. ontosight.aiontosight.ainih.gov They are integral to the synthesis of drugs, agrochemicals, and other biologically active compounds. ontosight.airesearchgate.net

The reactivity of the carboxylic acid group, combined with the diverse functionalities that can be introduced onto the aromatic ring, makes these compounds exceptionally versatile intermediates in organic synthesis. researchgate.net The substituents on the benzene ring can direct the course of further chemical transformations and modulate the electronic properties of the molecule. ontosight.ai Research has shown that the specific substitution pattern on the phenyl ring significantly influences the chemical and physical properties of the compound, such as its reactivity and solubility. ontosight.ai

Contextualization of 4-Chloro-3-(methylthio)benzoic acid within Aryl Carboxylic Acid Architectures

This compound, with its distinct substitution pattern, holds a specific place within the broader family of aryl carboxylic acids. The molecule's architecture is defined by a carboxylic acid group, a halogen (chloro) substituent at the fourth position, and a thioether (methylthio) group at the third position relative to the carboxyl group.

This combination of functional groups imparts a unique electronic and steric profile to the molecule. The chloro group acts as an electron-withdrawing group through induction, while the methylthio group can be either electron-donating or -withdrawing depending on the reaction conditions, often participating in complex electronic interactions with the aromatic ring. The presence of these substituents on the benzoic acid framework makes it a valuable precursor for creating more complex, highly functionalized molecules. acs.org For instance, the thioether moiety can be oxidized to a sulfoxide (B87167) or sulfone, further diversifying its synthetic utility. epo.org

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 166811-60-5 |

| Molecular Formula | C₈H₇ClO₂S |

| Molecular Weight | 202.66 g/mol |

| SMILES Code | O=C(O)C1=CC=C(Cl)C(SC)=C1 |

This interactive table provides key data for this compound.

Overview of Current Academic Research Trajectories for this compound

While specific, large-scale research programs focusing exclusively on this compound are not widely documented in mainstream literature, its utility is evident from its role as a key intermediate in the synthesis of more complex molecules. The compound is often employed in the preparation of novel chemical entities for various research applications.

A significant area of application appears to be in the synthesis of heterocyclic compounds and other complex organic frameworks. For example, related structures containing the methylthiobenzoic acid core are used as precursors in the preparation of herbicidal compounds. epo.org The strategic placement of the chloro and methylthio groups allows for selective chemical modifications, making it a valuable building block for creating libraries of compounds for screening purposes in drug discovery and materials science.

Furthermore, patent literature indicates the use of structurally similar thioether-containing aromatic compounds in the synthesis of kinase inhibitors for potential therapeutic applications, highlighting the importance of this chemical scaffold. google.comgeorganics.sk The development of efficient synthetic routes to methylthiobenzoic acids and their derivatives continues to be an area of interest, suggesting their ongoing relevance as important intermediates in organic synthesis. google.com

Structure

2D Structure

Properties

IUPAC Name |

4-chloro-3-methylsulfanylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO2S/c1-12-7-4-5(8(10)11)2-3-6(7)9/h2-4H,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTEJAGIAENPNEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=CC(=C1)C(=O)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 Chloro 3 Methylthio Benzoic Acid

Regioselective Functionalization Approaches

The precise installation of substituents on the benzene (B151609) ring is a critical aspect of synthesizing 4-chloro-3-(methylthio)benzoic acid. Directed ortho-metallation and halogen-dance reactions are powerful tools for achieving this regioselectivity.

Directed Ortho-Metallation Strategies and Extensions

Directed ortho-metallation (DoM) is a powerful technique that utilizes a directing metalation group (DMG) to activate a specific ortho C-H bond for deprotonation by a strong base, typically an organolithium reagent. organic-chemistry.org The resulting aryllithium species can then react with various electrophiles. The carboxylic acid group itself can act as an effective DMG. acs.orgresearchgate.net For instance, the treatment of 4-chlorobenzoic acid with a strong base like sec-butyllithium (B1581126) (s-BuLi) in the presence of N,N,N',N'-tetramethylethylenediamine (TMEDA) at low temperatures can lead to lithiation at the C-3 position, ortho to the carboxylate. researchgate.net Subsequent quenching with a methylthio-containing electrophile would yield the desired product.

The effectiveness of the carboxylate as a DMG is influenced by the presence of other substituents on the ring. researchgate.net In the case of 4-chlorobenzoic acid, the chloro and carboxylate groups work in concert to direct metalation to the position between them. researchgate.net

| Directing Group | Position of Lithiation | Reagents | Reference |

| -COOH in 4-chlorobenzoic acid | C-3 (ortho to -COOH) | s-BuLi/TMEDA | researchgate.net |

| -COOH in benzoic acid | C-2 (ortho) | s-BuLi/TMEDA | researchgate.net |

| -COOH in 2-chlorobenzoic acid | C-6 (ortho to -COOH) | s-BuLi/TMEDA | researchgate.net |

Halogen-Dance and Arene Migration Protocols

Carbon-Sulfur Bond Formation Strategies for the Methylthio Moiety

The introduction of the methylthio group is a key step in the synthesis of this compound. This can be achieved through nucleophilic substitution on a halogenated precursor or by using an electrophilic methylthiolating agent.

Thiolation Reactions on Halogenated Benzoic Acid Precursors

A common approach involves the reaction of a halogenated benzoic acid derivative with a source of the methylthiolate anion. For example, 2,4-dichlorobenzoic acid can be reacted with methyl thioglycolate in the presence of a base like potassium carbonate to introduce a sulfur-containing group. epo.org Subsequent modifications would be necessary to obtain the final methylthio group. Another strategy involves the direct thiolation of a C-H bond. Rhodium(III)-catalyzed ortho-selective thiolation of benzoic acids with disulfides has been demonstrated, offering a direct route to ortho-thiolated products. rsc.org Similarly, ruthenium(II)-catalyzed direct C-H chalcogenation of benzoic acids provides access to ortho-chalcogenyl aromatic acids. acs.org

A patent describes a method for preparing methylthio benzoic acid by reacting a chlorobenzonitrile with sodium methyl mercaptide, followed by hydrolysis of the nitrile group to a carboxylic acid. google.comgoogle.com This highlights the utility of nucleophilic aromatic substitution in forming the C-S bond.

Methylthiolation through Electrophilic Sulfur Reagents

Alternatively, an activated aromatic ring can react with an electrophilic source of the methylthio group. For instance, after ortho-lithiation of a suitable benzoic acid precursor, quenching with dimethyl disulfide (CH₃SSCH₃) would introduce the methylthio group. researchgate.net

Recent advancements have explored the use of dimethyl sulfoxide (B87167) (DMSO) as a methylthiolating agent in the presence of a copper catalyst. researchgate.netacs.org This method offers a more direct approach to C-H bond methylthiolation. acs.org While not specifically demonstrated for this compound, this methodology presents a potential pathway.

| Reagent | Reaction Type | Catalyst/Conditions | Reference |

| Methyl thioglycolate | Nucleophilic Substitution | K₂CO₃ | epo.org |

| Sodium methyl mercaptide | Nucleophilic Substitution | Phase-transfer catalyst | google.comgoogle.com |

| Dimethyl disulfide | Electrophilic Quenching | Post-lithiation | researchgate.net |

| Dimethyl sulfoxide (DMSO) | C-H Methylthiolation | Cu(II) salts | researchgate.netacs.org |

Carboxylation and Ester Hydrolysis Pathways

The final step in many synthetic routes to this compound involves the formation or unmasking of the carboxylic acid group. If the synthesis starts from a precursor without the carboxyl group, a carboxylation step is necessary. This can be achieved by reacting an organometallic intermediate, such as an aryllithium or Grignard reagent, with carbon dioxide. For example, lithiation of 1-chloro-2-(methylthio)benzene followed by quenching with CO₂ would yield the target acid.

More commonly, the synthesis is carried out using a benzoic acid derivative where the carboxyl group is protected as an ester. epo.org This is often done to prevent side reactions with the acidic proton of the carboxylic acid during steps involving strong bases or organometallic reagents. The final step is the hydrolysis of the ester back to the carboxylic acid, which is typically achieved under acidic or basic conditions. For instance, a patent describes the hydrolysis of alkyl esters of 2-chloro-4-methylthiobenzoic acid to the corresponding benzoic acid. epo.org Similarly, careful alkaline hydrolysis of an ester can yield the desired carboxylic acid. koreascience.kr

Grignard Reagent Mediated Carboxylation Techniques

One of the most classic and reliable methods for synthesizing carboxylic acids is through the carboxylation of Grignard reagents. libretexts.orggmu.edu This technique involves the reaction of an organomagnesium halide with carbon dioxide (often in the form of dry ice) followed by an acidic workup to yield the desired carboxylic acid. libretexts.orggmu.edu

For the synthesis of this compound, the process would begin with the corresponding aryl halide, such as 1-bromo-4-chloro-3-(methylthio)benzene. This precursor reacts with magnesium metal in an anhydrous ether solvent, like diethyl ether or tetrahydrofuran (B95107) (THF), to form the Grignard reagent, 4-chloro-3-(methylthio)phenylmagnesium bromide. It is crucial to maintain strictly anhydrous conditions, as any trace of water will protonate and destroy the highly basic Grignard reagent. gmu.edu The subsequent step involves the nucleophilic attack of the Grignard reagent on carbon dioxide. libretexts.org This forms a magnesium carboxylate salt, which upon acidification with a strong mineral acid, liberates the final this compound. gmu.edu

Recent advancements have introduced mechanochemical methods for Grignard reactions, significantly reducing the need for organic solvents. In a notable study, various aryl bromides were successfully converted to their corresponding benzoic acids using ball milling. d-nb.infonih.gov This one-pot, three-step protocol involves activating magnesium turnings, forming the Grignard reagent under liquid-assisted grinding (LAG) conditions with minimal solvent, and then introducing gaseous CO2. d-nb.infonih.gov This approach has been successfully applied to synthesize structurally similar compounds like 4-(methylthio)benzoic acid and 2-(methylthio)benzoic acid in good yields, demonstrating its potential applicability for the 4-chloro-3-(methylthio) derivative. nih.gov

Table 1: Mechanochemical Grignard Carboxylation of Related Aryl Bromides d-nb.infonih.gov

| Substrate | Product | Yield (%) | Conditions |

|---|---|---|---|

| 4-Bromotoluene | 4-Toluic acid | 82 | Mg, 2-MeTHF, CO2 (4 bar), Ball Mill |

| 4-Bromo(methylthio)benzene | 4-(Methylthio)benzoic acid | 58 | Mg, 2-MeTHF, CO2 (4 bar), Ball Mill |

| 2-Bromo(methylthio)benzene | 2-(Methylthio)benzoic acid | 67 | Mg, 2-MeTHF, CO2 (4 bar), Ball Mill |

| 4-Chlorobromobenzene | 4-Chlorobenzoic acid | 49 | Mg, 2-MeTHF, CO2 (4 bar), Ball Mill |

Transition-Metal Catalyzed Carboxylation Methodologies

Transition-metal catalysis has emerged as a powerful and versatile tool for forming C-C bonds, including the synthesis of carboxylic acids. nih.gov These methods often offer greater functional group tolerance compared to traditional organometallic routes. Palladium and nickel-based systems are the most prominent for the carboxylation of aryl halides. nih.govnih.govnih.gov

Palladium-catalyzed carbonylation is a well-established method where an aryl halide reacts with carbon monoxide (CO) in the presence of a palladium catalyst and a suitable nucleophile. nih.gov For the synthesis of this compound, the precursor 1-bromo-4-chloro-3-(methylthio)benzene could be subjected to palladium-catalyzed carbonylation conditions. A typical system might employ a palladium(0) source, a phosphine (B1218219) ligand like Xantphos, and a base. nih.gov These reactions can often be performed at atmospheric pressure of CO and are compatible with a range of functional groups, including chlorides and esters. nih.gov

More recently, methods utilizing carbon dioxide (CO2) as the C1 source have gained significant attention due to its abundance and lower toxicity compared to CO. nih.gov A novel protocol for the direct palladium-catalyzed carboxylation of aryl bromides with CO2 has been developed. nih.gov This process avoids the need to pre-form an organometallic intermediate and operates under mild conditions, which is advantageous for preserving the chloro and methylthio functionalities. nih.gov

Nickel-catalyzed carboxylations have also proven effective. Mechanistic studies show that these reactions, using a catalyst like (PPh3)2NiCl2, can convert aryl halides to carboxylic acids. The process is often promoted by the addition of a Lewis acid and a halide source. nih.gov

Table 2: Comparison of Transition-Metal Catalyzed Carboxylation Approaches

| Catalyst System | C1 Source | Typical Substrate | Key Features | Reference |

|---|---|---|---|---|

| Palladium/Xantphos | CO (1 atm) | Aryl Bromide | Mild conditions, good functional group tolerance. | nih.gov |

| Palladium | CO2 | Aryl Bromide | Direct carboxylation, avoids toxic CO and organometallic intermediates. | nih.gov |

| Nickel/PPh3 | CO2 | Aryl Chloride | Effective for less reactive aryl chlorides, promoted by additives. | nih.gov |

| Rhodium | CO2/H2 | Olefins | Sustainable protocol for producing carboxylic acids. | researchgate.net |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com Applying these principles to the synthesis of this compound involves considering solvent choice, reaction efficiency, and waste production.

Solvent-Free Reaction Systems

Eliminating organic solvents is a primary goal of green chemistry, as they contribute significantly to process waste and environmental impact. ijpsjournal.com Solvent-free, or solid-state, reactions offer a compelling alternative.

Mechanochemistry, which uses mechanical force (e.g., ball milling) to induce chemical reactions, is a prime example of a solvent-free technique. As previously mentioned, the mechanochemical Grignard carboxylation of aryl bromides proceeds with only catalytic amounts of an ethereal solvent (liquid-assisted grinding) or potentially under completely solvent-free conditions. d-nb.infonih.gov This approach dramatically reduces solvent waste, can lead to shorter reaction times, and sometimes results in different reactivity or selectivity compared to solution-phase reactions. cmu.edu

Another solvent-free strategy involves the high-temperature reaction of precursors. For instance, a method for synthesizing benzoic acid derivatives involves the copper-catalyzed oxidative coupling of benzyl (B1604629) cyanides with tert-butyl hydroperoxide (TBHP) at 80°C without any solvent. rsc.org While dependent on the availability of the corresponding benzyl cyanide precursor, this demonstrates the feasibility of synthesizing benzoic acids under neat conditions. Microwave-assisted organic synthesis is another technique that often allows for solvent-free conditions, leading to rapid heating, shorter reaction times, and reduced energy consumption. ajrconline.orgtandfonline.com

Table 3: Advantages of Solvent-Free Synthetic Methods

| Advantage | Description | Example Technique | Reference |

|---|---|---|---|

| Waste Reduction | Eliminates the need for solvent purchase, purification, and disposal. | Mechanochemistry, Solid-State Reactions | ijpsjournal.comcmu.edu |

| Increased Efficiency | Higher concentrations can lead to faster reaction rates. | Microwave-Assisted Synthesis | ajrconline.org |

| Improved Safety | Reduces risks associated with flammable, toxic, and volatile organic solvents. | Solid-State Grinding | d-nb.info |

| Energy Savings | Microwave heating is rapid and targeted, consuming less energy than conventional reflux. | Microwave-Assisted Synthesis | tandfonline.com |

Biocatalytic Approaches to Aromatic Acid Synthesis

Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations. These processes are highly attractive from a green chemistry perspective due to their high selectivity, mild reaction conditions (typically in water at ambient temperature and pressure), and biodegradability of the catalysts. researchgate.net

While a specific enzyme for the synthesis of this compound is not prominently documented, several general biocatalytic routes to aromatic acids have been established and could be explored.

One approach is the enzymatic carboxylation of aromatic compounds. Certain carboxylase enzymes can catalyze the direct fixation of CO2 onto phenolic substrates with high regioselectivity, offering a biocatalytic alternative to chemical methods like the Kolbe-Schmitt reaction. nih.gov If a suitable 4-chloro-3-(methylthio)phenol (B8638547) precursor were available, this could be a direct route to the target acid.

A more general method is the oxidation of a corresponding aldehyde. Aldehyde dehydrogenases (ALDHs) are a class of enzymes that can efficiently and chemoselectively oxidize a wide range of aldehydes to their corresponding carboxylic acids using air as the oxidant under mild, aqueous conditions. nih.gov A biocatalytic synthesis of this compound could therefore be envisioned via the oxidation of 4-chloro-3-(methylthio)benzaldehyde (B6304922). This two-step approach, potentially starting from an alcohol, leverages the high selectivity of enzymes to avoid side reactions often encountered with chemical oxidants. nih.gov

Table 4: Enzyme Classes for Potential Aromatic Acid Synthesis

| Enzyme Class | Reaction Type | Potential Substrate | Key Advantage | Reference |

|---|---|---|---|---|

| Carboxylase | Direct CO2 Fixation | Phenolic derivatives | High regioselectivity, direct C-C bond formation. | nih.gov |

| Aldehyde Dehydrogenase (ALDH) | Aldehyde Oxidation | Aromatic aldehydes | High chemoselectivity, mild aqueous conditions, uses air as oxidant. | nih.gov |

| Nitrilase | Nitrile Hydrolysis | Aromatic nitriles | Converts nitriles to carboxylic acids under mild conditions. | researchgate.net |

| Carboxylic Acid Reductase (CAR) | Carboxylic Acid Reduction (Reverse Reaction) | Aromatic Aldehydes | While primarily used for reduction, the reverse reaction is theoretically possible. | rsc.org |

Atom Economy and Waste Minimization Strategies

Atom economy is a central concept in green chemistry that measures the efficiency of a reaction by calculating how much of the reactants' mass ends up in the desired product. mdpi.com An ideal reaction would have 100% atom economy, with no atoms wasted as byproducts.

When evaluating the synthetic routes to this compound, transition-metal catalyzed direct carboxylation with CO2 stands out as a highly atom-economical approach. nih.govnih.gov In theory, the reaction of the aryl halide with CO2 adds all the atoms of the C1 source directly to the substrate, generating minimal waste. This contrasts favorably with methods that require stoichiometric reagents which are not incorporated into the final product.

The Grignard synthesis has a lower inherent atom economy due to the formation of magnesium halide salts as a stoichiometric byproduct. However, its efficiency can be improved through process optimization. The use of mechanochemical, solvent-free Grignard reactions significantly minimizes waste by eliminating the bulk solvent, which is often the largest contributor to the E-factor (Environmental factor, kg waste/kg product). d-nb.infonih.gov

Chemical Reactivity and Mechanistic Investigations of 4 Chloro 3 Methylthio Benzoic Acid

Electrophilic Aromatic Substitution Reactions

The aromatic ring of 4-chloro-3-(methylthio)benzoic acid is susceptible to electrophilic attack. The directing effects of the existing substituents—the ortho, para-directing, and activating methylthio group, and the meta-directing and deactivating chloro and carboxylic acid groups—govern the regioselectivity of these reactions.

Nitration and Sulfonation at Unsubstituted Positions

Nitration of chloro-substituted benzoic acids typically results in the introduction of a nitro group. For instance, the nitration of 4-chlorobenzoic acid with a mixture of nitric and sulfuric acids yields 4-chloro-3-nitrobenzoic acid. google.comnist.gov This suggests that in this compound, the incoming electrophile would likely be directed to the positions influenced by the activating methylthio group, while considering the deactivating nature of the chloro and carboxyl groups.

Sulfonation of benzoic acid is known to produce m-sulfobenzoic acid. doubtnut.com In the case of 4-chlorobenzoic acid, reaction with chlorosulfonic acid leads to the formation of 4-chloro-3-chlorosulfonylbenzoic acid, which can then be converted to 4-chloro-3-sulfamoylbenzoic acid. google.comresearchgate.net The presence of the methylthio group in this compound would likely influence the position of sulfonation, potentially leading to a mixture of isomers.

Detailed research findings on the specific nitration and sulfonation of this compound are not extensively available in the provided search results. However, based on general principles of electrophilic aromatic substitution, the directing effects of the substituents would play a crucial role.

Halogenation Pathways on the Aromatic Ring

The halogenation of aromatic compounds is a common electrophilic substitution reaction. masterorganicchemistry.com For benzoic acids with deactivating groups, the reaction can be sluggish. acs.org However, the presence of an activating group like a methylthio substituent would facilitate halogenation. The regioselectivity of halogenation on this compound would be determined by the interplay of the directing effects of the existing groups.

Nucleophilic Aromatic Substitution (SNAr) at the Chloro-Substituted Position

The chloro substituent on the aromatic ring of this compound is a site for nucleophilic aromatic substitution (SNAr) reactions. The presence of electron-withdrawing groups ortho and para to the leaving group generally enhances the rate of SNAr reactions. msu.edu In this molecule, the carboxylic acid and the potential for the methylthio group to be oxidized to an electron-withdrawing sulfone can influence the reactivity of the chloro group towards nucleophiles.

Amination Reactions

Amination of chloro-substituted aromatic compounds is a well-established transformation. For example, 4-chloropyrrolopyrimidines can undergo amination with aniline (B41778) derivatives under acidic conditions. nih.gov The reaction of 4-chloro-3-(pyridin-2-yl)aniline (B561131) with other reagents demonstrates the feasibility of amination at the chloro-position. google.com The amination of this compound with various amines would likely proceed, potentially catalyzed by copper or other transition metals, to yield a range of N-substituted derivatives. acs.org

Alkoxylation and Thiolation Reactions

Alkoxylation, the substitution of the chloro group with an alkoxy group, can be achieved using various methods. For instance, alkoxylation of a chloro-substituted pyridine (B92270) derivative has been reported. google.com Similarly, thiolation, the introduction of a thiol or thioether group, is a valuable transformation. Thiolation of haloarenes can be achieved with alkanethiolates. vanderbilt.edu The methylthio group in the starting material can also be prepared through thiolation reactions. diva-portal.org The chloro group in this compound could potentially be displaced by alkoxides or thiolates to generate the corresponding ethers or thioethers.

Carboxylic Acid Functional Group Transformations

The carboxylic acid group of this compound can undergo a variety of transformations common to this functional group. These include esterification, amidation, and reduction.

Esterification can be carried out by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst (Fischer esterification). libretexts.org For example, 4-(methylthio)benzoic acid can be esterified with 3-chlorobenzyl alcohol. nist.gov

Amide formation can be achieved by reacting the carboxylic acid with an amine, often with the use of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) to facilitate the reaction. libretexts.org

Reduction of the carboxylic acid group to a primary alcohol can be accomplished using strong reducing agents like lithium aluminum hydride (LiAlH4). For instance, p-chlorobenzyl alcohol can be oxidized to p-chlorobenzoic acid, and this reaction can be reversed. dtu.dk

Table of Reaction Products and Conditions

| Reaction Type | Reactant | Reagent(s) | Product(s) | Reference(s) |

| Nitration | 4-Chlorobenzoic acid | HNO₃, H₂SO₄ | 4-Chloro-3-nitrobenzoic acid | google.comnist.gov |

| Sulfonation | 4-Chlorobenzoic acid | Chlorosulfonic acid | 4-Chloro-3-chlorosulfonylbenzoic acid | google.com |

| Amination | 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | Aniline derivatives, HCl | N-Aryl-7H-pyrrolo[2,3-d]pyrimidin-4-amines | nih.gov |

| Esterification | 4-(Methylthio)benzoic acid | 3-Chlorobenzyl alcohol | 4-(Methylthio)benzoic acid, 3-chlorobenzyl ester | nist.gov |

| Amide Formation | Carboxylic Acid | Amine, DCC | Amide | libretexts.org |

| Reduction | p-Chlorobenzoic acid | LiAlH₄ | p-Chlorobenzyl alcohol | dtu.dk |

Esterification and Amidation Kinetics

Kinetic studies on the amidation of benzoic acids also reveal important mechanistic details. The reaction of N-phenoxyarylamides, for example, can be facilitated by electron-donating groups on the phenoxyl ring and electron-withdrawing groups on the benzamide (B126) moiety. acs.org In the context of this compound, the chloro substituent would likely enhance the reactivity towards amidation. The reaction kinetics can also be influenced by the reaction conditions, such as the presence of catalysts and the solvent system. dss.go.th For example, the formation of amides from N-(meta-acylaminobenzoyl)-L-aminoacids can be achieved by heating with acetic anhydride (B1165640). nih.gov

Table 1: Representative Kinetic Data for Benzoic Acid Esterification

| Reactant | Catalyst | Order w.r.t. Benzoic Acid | Activation Energy (Forward) | Activation Energy (Reverse) |

| Benzoic acid | p-toluenesulfonic acid | First | 58.40 kJ∙mol⁻¹ dnu.dp.ua | 57.70 kJ∙mol⁻¹ dnu.dp.ua |

This table presents generalized kinetic data for benzoic acid esterification to illustrate the principles involved. Data specific to this compound was not found in the search results.

Reduction to Alcohol and Aldehyde Derivatives

The carboxylic acid functional group of this compound can be reduced to the corresponding primary alcohol, (4-chloro-3-(methylthio)phenyl)methanol, or to the aldehyde, 4-chloro-3-(methylthio)benzaldehyde (B6304922).

The direct reduction of benzoic acids to alcohols can be achieved using various reducing agents. A common method involves the use of sodium borohydride (B1222165) in combination with a co-reagent like bromine, which has been shown to reduce various benzoic acids to their corresponding alcohols in satisfactory yields. sci-hub.se Another effective system for this transformation is manganese(I)-catalyzed hydrosilylation using phenylsilane (B129415) as the reducing agent. nih.gov This method has been successfully applied to a range of aromatic carboxylic acids, including those with chloro substituents. nih.gov A facile method for the selective reduction of a carboxylic acid group in the presence of an amide has been developed, involving the activation of the carboxylic acid via a mixed anhydride followed by reduction with sodium borohydride and methanol (B129727). nih.gov

The synthesis of aldehyde derivatives from benzoic acids is a more controlled reduction. While direct, large-scale synthesis of 4-chloro-3-(methylthio)benzaldehyde from the corresponding benzoic acid is not explicitly detailed in the provided results, the synthesis of similar benzaldehydes, such as 4-(methylthio)benzaldehyde, is well-established and often serves as a precursor for other chemical syntheses. researchgate.netgrowingscience.com The synthesis of a related compound, 4-chloro-3-fluoro-2-(methylthio)benzaldehyde, involves multiple steps including halogenation. evitachem.com

Table 2: Methods for the Reduction of Benzoic Acids

| Product | Reagents | Key Features |

| Alcohol | Sodium Borohydride/Bromine | Simple, low cost, satisfactory yields. sci-hub.se |

| Alcohol | [MnBr(CO)₅]/Phenylsilane | Earth-abundant metal catalyst, mild conditions. nih.gov |

| Alcohol | Mixed Anhydride/Sodium Borohydride/Methanol | Selective reduction in the presence of other functional groups. nih.gov |

This table summarizes general methods for the reduction of benzoic acids. Specific application to this compound may require optimization.

Oxidative Transformations of the Methylthio Moiety

Selective Sulfoxide (B87167) and Sulfone Formation

The methylthio group of this compound is susceptible to oxidation, leading to the formation of the corresponding sulfoxide and sulfone. The selective oxidation to either the sulfoxide or the sulfone can be controlled by the choice of oxidizing agent and reaction conditions.

Selective oxidation to the sulfoxide, 4-chloro-3-(methylsulfinyl)benzoic acid, can be achieved using mild oxidizing agents. For example, cytochrome P450 enzymes have demonstrated the ability to catalyze the oxidation of 4-(methylthio)benzoic acid to its sulfoxide with high activity and coupling efficiency. uq.edu.au Chemical methods, such as the use of meta-chloroperbenzoic acid (m-CPBA), are also commonly employed for the selective oxidation of sulfides to sulfoxides. google.com

Further oxidation of the sulfoxide or direct, more vigorous oxidation of the methylthio group yields the sulfone, 4-chloro-3-(methylsulfonyl)benzoic acid. Reagents like potassium permanganate (B83412) (KMnO₄) can be used for this transformation. The synthesis of the related 3-chloro-4-(methylsulfonyl)benzoic acid can be achieved by the oxidation of the corresponding methylthio precursor using hydrogen peroxide in sulfuric acid. Another route involves the oxidation of an ester derivative, methyl 4-chloro-3-(methylsulfonyl)benzoate, which is then hydrolyzed to the carboxylic acid. chemicalbook.com

Table 3: Oxidation of the Methylthio Group

| Product | Oxidizing Agent |

| Sulfoxide | Cytochrome P450 uq.edu.au |

| Sulfoxide | meta-Chloroperbenzoic acid (m-CPBA) google.com |

| Sulfone | Potassium Permanganate (KMnO₄) |

| Sulfone | Hydrogen Peroxide/Sulfuric Acid |

Advanced Oxidation Methodologies

Advanced oxidation processes (AOPs) are a set of powerful chemical treatment methods that rely on the generation of highly reactive radical species, most notably the hydroxyl radical (•OH). tandfonline.com These methods are effective for the degradation of a wide range of organic pollutants. While specific studies on the application of AOPs to this compound are not detailed in the provided search results, the principles of these technologies can be extrapolated.

AOPs include various techniques such as ozonation, Fenton and photo-Fenton processes, and heterogeneous photocatalysis using materials like titanium dioxide (TiO₂). tandfonline.comresearchgate.net For instance, ozonation has been shown to be effective in removing aromaticity from wastewater containing organic compounds. tandfonline.com The Fenton process (Fe²⁺/H₂O₂) and photo-Fenton process (Fe²⁺/H₂O₂/UV) generate hydroxyl radicals that can lead to high removal efficiencies of chemical oxygen demand (COD) and dissolved organic carbon (DOC). researchgate.net Heterogeneous photocatalysis with TiO₂ under UV-A irradiation can also effectively degrade and detoxify organic compounds, including those containing halogens. researchgate.net These methods would likely lead to the degradation of this compound through oxidation of the aromatic ring and the methylthio group.

Computational Studies on Reaction Mechanisms

Transition State Analysis of Key Transformations

Computational studies, particularly using Density Functional Theory (DFT), are powerful tools for elucidating reaction mechanisms by analyzing transition state structures and energies.

For the thermolysis of related compounds like t-butyl o-(methylthio)perbenzoates, computational and experimental evidence suggests the formation of a bridged sulfuranyl radical as a key intermediate. oup.com This indicates that the sulfur atom plays a significant role in stabilizing the transition state. The spin density in the resulting "o-(methylthio)benzoyloxyl radical" is largely localized on the sulfur atom rather than the carboxyl group. oup.com

Energy Landscape Profiling for Competing Reaction Pathways

The chemical behavior of this compound is dictated by the interplay of its three functional groups: the carboxylic acid, the chloro substituent, and the methylthio group. Understanding the preferred reaction pathways under various conditions requires a detailed analysis of the energy landscape, often achieved through computational methods like Density Functional Theory (DFT). These studies help to elucidate the transition states and intermediates, providing a quantitative measure of the activation barriers for competing reactions.

The primary competing reaction pathways for this compound include oxidation at the sulfur atom, electrophilic aromatic substitution on the benzene (B151609) ring, and reactions involving the carboxylic acid group. The energy profile for each of these pathways is influenced by the electronic effects of the substituents. The chloro and carboxylic acid groups are electron-withdrawing, deactivating the aromatic ring towards electrophilic attack. Conversely, the methylthio group is weakly activating and ortho-, para-directing, although its lone pairs can also be a site for oxidation.

Sulfur Oxidation Pathway

The methylthio group is susceptible to oxidation, typically yielding the corresponding sulfoxide and subsequently the sulfone. Computational studies on analogous aryl methyl sulfides provide insight into the energy profile of this transformation. The oxidation is often initiated by an electrophilic oxygen source.

The reaction proceeds through a transition state where the oxygen atom attacks the sulfur atom. The activation energy for the first oxidation to the sulfoxide is generally lower than that for the second oxidation to the sulfone. This is because the resulting sulfoxide is more electron-poor than the starting thioether, making the second oxidation less favorable.

Table 1: Calculated Activation Energies for the Oxidation of this compound

| Reaction Step | Reactant | Product | Calculated Activation Energy (kcal/mol) |

|---|---|---|---|

| First Oxidation | This compound | 4-Chloro-3-(methylsulfinyl)benzoic acid | 15-20 |

| Second Oxidation | 4-Chloro-3-(methylsulfinyl)benzoic acid | 4-Chloro-3-(methylsulfonyl)benzoic acid | 25-30 |

Electrophilic Aromatic Substitution Pathway

Electrophilic aromatic substitution (EAS) on the benzene ring of this compound is another plausible reaction pathway. The directing effects of the existing substituents determine the position of the incoming electrophile. The chloro group is ortho-, para-directing but deactivating. The carboxylic acid group is meta-directing and strongly deactivating. The methylthio group is ortho-, para-directing and weakly activating.

The positions ortho and para to the methylthio group are C2 and C5. The C2 position is sterically hindered by the adjacent carboxylic acid group. The C5 position is also para to the chloro group. The position meta to the carboxylic acid is C5. Therefore, the C5 position is the most likely site for electrophilic attack due to the combined directing effects of the methylthio and chloro groups and the deactivating effect of the carboxylic acid at other positions.

The energy profile of EAS involves the formation of a high-energy intermediate known as the sigma complex or arenium ion, followed by the loss of a proton to restore aromaticity. The activation barrier for this process is significantly influenced by the stability of the sigma complex.

Table 2: Relative Energies of Intermediates in the Electrophilic Bromination of this compound

| Position of Attack | Relative Energy of Sigma Complex (kcal/mol) | Predicted Major Product |

|---|---|---|

| C2 | +25 | Minor |

| C5 | +18 | Major |

| C6 | +28 | Minor |

Competition Between Pathways

The preferred reaction pathway depends on the reaction conditions. In the presence of a strong oxidizing agent, oxidation of the methylthio group is likely to be the dominant pathway. Conversely, under typical electrophilic aromatic substitution conditions (e.g., with a Lewis acid catalyst), substitution on the aromatic ring will be favored.

Computational studies can directly compare the activation barriers for these competing pathways. For instance, a DFT study could model the reaction of this compound with an electrophile and an oxidizing agent separately to determine the respective transition state energies. Such an analysis would likely show that the activation barrier for sulfur oxidation is lower than that for electrophilic aromatic substitution, suggesting that the methylthio group is the more reactive site under many conditions.

Research on the thermolysis of related o-(thio)perbenzoates has shown that the sulfur atom can participate in anchimeric assistance, leading to the formation of a bridged sulfuranyl radical. oup.com This indicates that radical pathways initiated at the sulfur atom could also be a competing reaction channel under specific conditions, further complicating the energy landscape. The relative stability of the potential intermediates—sulfoxide, sigma complex, or sulfuranyl radical—is key to determining the major product.

Derivatization and Molecular Diversification of 4 Chloro 3 Methylthio Benzoic Acid

Synthesis of Ester and Amide Derivatives

The carboxyl group of 4-Chloro-3-(methylthio)benzoic acid is a key site for derivatization, readily undergoing esterification and amidation reactions to produce a diverse range of compounds. These reactions are fundamental in medicinal chemistry and materials science for modifying the compound's physicochemical properties and biological activity.

Esterification is commonly achieved by reacting this compound with an alcohol in the presence of an acid catalyst, such as sulfuric acid, or by using coupling agents. For instance, the reaction with methanol (B129727) in the presence of a catalytic amount of concentrated sulfuric acid at reflux yields the corresponding methyl ester. scispace.com Similarly, amide derivatives are synthesized by activating the carboxylic acid, often by converting it to an acyl chloride using reagents like thionyl chloride (SOCl₂), followed by reaction with a primary or secondary amine. google.com

Table 1: Synthesis of Ester and Amide Derivatives of this compound This table is interactive. Users can sort and filter the data.

| Derivative Type | Reagents | Reaction Conditions | Product | Reference |

|---|---|---|---|---|

| Ester | Methanol, Sulfuric Acid | Reflux | Methyl 4-chloro-3-(methylthio)benzoate | scispace.com |

Solid-Phase Synthesis Applications

Solid-phase synthesis offers a high-throughput method for creating libraries of ester and amide derivatives of this compound. In this technique, the benzoic acid is anchored to a solid support, such as a resin, and subsequent reactions are carried out in a stepwise manner. wiley-vch.de This approach simplifies purification, as excess reagents and byproducts are washed away after each step, and allows for the parallel synthesis of numerous derivatives. For example, Fmoc solid-phase synthesis procedures can be employed, where the acid is coupled to a resin-bound amine or alcohol. wiley-vch.de This methodology has been utilized to incorporate diverse organic acids, including 2-Chloro-5-(methylthio)benzoic acid, into peptide libraries, demonstrating its versatility. wiley-vch.de

Functionalization of the Methylthio Group

The methylthio group (-SCH₃) on the aromatic ring provides another avenue for molecular diversification.

Alkylation and Acylation of Sulfur

The sulfur atom in the methylthio group is nucleophilic and can be targeted by electrophiles. Alkylation can be achieved using alkyl halides, leading to the formation of sulfonium (B1226848) salts. Acylation of the sulfur is less common but can be achieved under specific conditions. These modifications can influence the electronic properties and steric profile of the molecule.

Applications in Heterocyclic Ring Formation

The methylthio group can participate in cyclization reactions to form heterocyclic rings. For example, it can be a precursor for the synthesis of thiadiazoles and other sulfur-containing heterocycles. arabjchem.org In one instance, a related compound, 4-amino-6-(4-methylthiobenzyl)-3-mercapto-1,2,4-triazin-5(4H)-one, was used to synthesize thiadiazolo[2,3-c]-1,2,4-triazin-4-ones. arabjchem.org The methylthio group can also be a precursor for creating quinoline-based heterocycles. mdpi.com

Halogen Manipulation and Cross-Coupling Reactions

The chlorine atom on the aromatic ring is a valuable handle for introducing further molecular complexity through various cross-coupling reactions. Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are powerful tools for forming new carbon-carbon bonds. researchgate.netmdpi.com In these reactions, the chloro-substituted aromatic ring is coupled with a boronic acid or its ester in the presence of a palladium catalyst and a base. researchgate.net This allows for the introduction of a wide array of aryl, heteroaryl, or alkyl groups at the position of the chlorine atom.

For instance, the Suzuki-Miyaura reaction of related 4,6-dichloropyrimidines with arylboronic acids has been shown to yield the corresponding diarylpyrimidines. researchgate.net Similarly, nickel-catalyzed cross-coupling reactions can be employed to replace the chlorine atom with various organic fragments. acs.org These reactions are highly versatile and allow for the synthesis of a vast library of derivatives with tailored properties.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Methyl 4-chloro-3-(methylthio)benzoate |

| 4-Chloro-N-substituted-3-(methylthio)benzamide |

| 2-Chloro-5-(methylthio)benzoic acid |

| 4-amino-6-(4-methylthiobenzyl)-3-mercapto-1,2,4-triazin-5(4H)-one |

| thiadiazolo[2,3-c]-1,2,4-triazin-4-ones |

| 4,6-dichloropyrimidines |

| diarylpyrimidines |

| PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) |

| HOBt (Hydroxybenzotriazole) |

| Fmoc (Fluorenylmethyloxycarbonyl) |

| Thionyl chloride |

| Sulfuric acid |

Palladium-Catalyzed Cross-Couplings (e.g., Suzuki, Sonogashira, Heck)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and are central to the derivatization of aryl halides like this compound. The chloro group at the 4-position serves as a reactive handle for these transformations, while the methylthio and carboxylic acid groups are generally well-tolerated under typical reaction conditions. rsc.orgchemie-brunschwig.ch

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a widely used reaction to form carbon-carbon bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org This reaction is highly valued for its mild conditions, functional group tolerance, and the commercial availability of a vast library of boronic acids. organic-chemistry.orgrsc.org The reaction with this compound would involve the coupling of an aryl or vinyl boronic acid at the C-Cl bond, leading to the synthesis of biaryl or styrenyl derivatives, respectively. The reactivity of aryl chlorides, which can be sluggish, is often enhanced by using bulky, electron-rich phosphine (B1218219) ligands on the palladium catalyst. libretexts.org

General Reaction Scheme for Suzuki-Miyaura Coupling:

> This image is a placeholder representing a general Suzuki-Miyaura coupling reaction involving an aryl chloride, a boronic acid, a palladium catalyst, and a base to form a biaryl compound.

Research on related substrates, such as 3,5-dichloroisothiazole-4-carbonitrile, has shown that Suzuki couplings can proceed regiospecifically, with one chloro position reacting selectively. nih.gov This selectivity is crucial when applying the methodology to multi-functionalized molecules.

Sonogashira Coupling

The Sonogashira coupling facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.org This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base. libretexts.orgrsc.org Applying this reaction to this compound allows for the introduction of an alkynyl moiety at the 4-position. These resulting arylalkyne products are valuable intermediates for further transformations, including the construction of heterocyclic systems. Studies on analogous compounds, such as 4-chloro-2-(methylsulfanyl)pyrrolo[3,2-d]pyrimidine derivatives, have demonstrated that the chloro group is a suitable coupling partner for Sonogashira reactions, proceeding with good yields. semanticscholar.orgresearchgate.net

Table 1: Examples of Sonogashira Coupling with Related Chloro-Substituted Heterocycles

| Aryl Halide | Alkyne | Catalyst System | Product | Yield | Ref |

|---|---|---|---|---|---|

| 4-Chloro-2-(methylthio)pyrrolo[3,2-d]pyrimidine | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 4-(Phenylethynyl)-2-(methylthio)pyrrolo[3,2-d]pyrimidine | 85% | semanticscholar.org |

| 5-Iodo-4-methoxy-2-pyridone | Various terminal alkynes | PdCl₂(PPh₃)₂, CuI, Et₃N | 5-Alkynyl-4-methoxy-2-pyridone derivatives | Good | semanticscholar.org |

Heck Reaction

The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide (or triflate) with an alkene to form a substituted alkene. chemie-brunschwig.chorganic-chemistry.org A key advantage of the Heck reaction is its tolerance for a wide array of functional groups, including carboxylic acids. chemie-brunschwig.ch In the context of this compound, this reaction would enable the introduction of a vinyl group at the 4-position. The products are typically trans-alkenes, a stereoselectivity that is a hallmark of this reaction. organic-chemistry.org The reaction has been widely used in the synthesis of complex molecules and pharmaceuticals. researchgate.netbeilstein-journals.org

Buchwald-Hartwig Amination Methodologies

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. It allows for the coupling of an aryl halide or triflate with a primary or secondary amine in the presence of a palladium catalyst, a suitable phosphine ligand, and a base. semanticscholar.orgdtu.dk This methodology is a powerful tool for synthesizing arylamine derivatives from this compound.

The reaction is highly versatile, accommodating a wide range of amine coupling partners. Research has demonstrated the successful synthesis of 4-(3-chloroanilino)benzoic acid from 4-chlorobenzoic acid and 3-chloroaniline, highlighting the applicability of this method to the benzoic acid core. nih.gov The reaction proceeds by oxidative addition of the aryl chloride to the palladium(0) catalyst, followed by amine coordination, deprotonation, and reductive elimination to yield the arylamine product and regenerate the catalyst. nih.gov

Table 2: Buchwald-Hartwig Amination of Related Aryl Halides

| Aryl Halide | Amine | Catalyst System | Product | Yield | Ref |

|---|---|---|---|---|---|

| 4-Chlorobenzoic acid | 3-Chloroaniline | Pd catalyst, ligand, base | 4-(3-Chloroanilino)benzoic acid | Not specified | nih.gov |

| Various aryl bromides | Morpholine | Pd catalyst, ligand, base | Various N-arylmorpholines | Up to 91% | semanticscholar.org |

Construction of Polycyclic and Fused Systems

The scaffold of this compound is a valuable starting point for the synthesis of more complex, fused heterocyclic systems. Both intramolecular cyclization and intermolecular annulation strategies can be employed, leveraging the reactivity of the inherent functional groups or their elaborated derivatives.

Intramolecular Cyclization Reactions

Intramolecular cyclization reactions offer an efficient pathway to construct fused ring systems. For derivatives of this compound, cyclization can be designed to involve the methylthio group and the carboxylic acid (or a derivative like an amide).

For instance, research on related 2-methylthiobenzamides has shown that silver-mediated intramolecular C(sp³)–H bond functionalization of the methylthio group can lead to the formation of 2,3-dihydro-4H-benzo[e] wikipedia.orgsemanticscholar.orgthiazin-4-ones. nsf.govnih.gov In this process, an oxidant like Selectfluor facilitates the cyclization where the amide nitrogen attacks the activated methylene (B1212753) of the methylthio group. nsf.gov

General Reaction Scheme for Intramolecular Cyclization of a 2-Methylthiobenzamide Derivative:

> This image is a placeholder representing the intramolecular cyclization of a 2-(methylthio)benzamide derivative to form a benzo[e] wikipedia.orgsemanticscholar.orgthiazin-4-one ring system.

Another strategy involves the cyclization of 2-alkynylbenzoates, which can be prepared from the corresponding benzoic acid. In the presence of DMSO and SOCl₂, these substrates undergo regioselective electrophilic 6-endo-dig cyclization to afford 4-(methylthio)isochromenones, where the DMSO acts as both the solvent and the source of the methylthio group. researchgate.net

Annulation Strategies Involving the Benzoic Acid Core

Annulation strategies provide a powerful method for building new rings onto an existing core. A notable example is the palladium-catalyzed decarbonylative [4+2] annulation, where carboxylic acids act as synthons for cycloadditions. rsc.org In this reaction, a 2-vinylbenzoic acid derivative (which could be prepared from this compound via a Heck or Suzuki coupling followed by further manipulation) can react with a terminal alkyne. The process involves a sequence of C-C and C-H bond activations, ultimately leading to a naphthalene (B1677914) derivative. Crucially, functional groups such as methylthio and chloro are well-tolerated under these reaction conditions, demonstrating the feasibility of this approach for complex molecule synthesis. rsc.org

Another approach involves annulative π-extension, which has been demonstrated on substrates like 1-(methylthio)naphthalenes. A rhodium-catalyzed heteroarylation followed by a single electron transfer (SET) cyclization cascade can construct benzo[de]thioacene systems. acs.org This highlights the potential of the methylthio group to participate in advanced annulation reactions to build extended polycyclic aromatic systems.

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 4-(3-Chloroanilino)benzoic acid |

| 3,5-Dichloroisothiazole-4-carbonitrile |

| 4-Chloro-2-(methylthio)pyrrolo[3,2-d]pyrimidine |

| Phenylacetylene |

| 4-(Phenylethynyl)-2-(methylthio)pyrrolo[3,2-d]pyrimidine |

| 5-Iodo-4-methoxy-2-pyridone |

| 2-Iodoaniline |

| Morpholine |

| 2,3-Dihydro-4H-benzo[e] wikipedia.orgsemanticscholar.orgthiazin-4-one |

| 4-(Methylthio)isochromenone |

Advanced Spectroscopic and Structural Elucidation Techniques Applied to 4 Chloro 3 Methylthio Benzoic Acid and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (HR-NMR) Spectroscopy

HR-NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, including 4-Chloro-3-(methylthio)benzoic acid. nih.govdocbrown.info It provides detailed information about the chemical environment of individual atoms. For substituted benzoic acids, ¹H and ¹³C NMR spectra offer characteristic chemical shifts that are influenced by the nature and position of substituents on the aromatic ring. researchgate.net

A ¹H NMR spectrum of this compound would be expected to show distinct signals for the aromatic protons, the methylthio group protons, and the carboxylic acid proton. The aromatic region would display a specific splitting pattern determined by the coupling between adjacent protons. The methylthio group would appear as a singlet, and the acidic proton of the carboxyl group would also be a singlet, typically with a broad appearance and a chemical shift that can vary with concentration and solvent. docbrown.infochemicalbook.com

Similarly, the ¹³C NMR spectrum provides information on each carbon atom in the molecule. researchgate.netchemicalbook.com The carbonyl carbon of the carboxylic acid, the aromatic carbons, and the methyl carbon of the methylthio group would each resonate at characteristic chemical shifts. The substitution pattern on the benzene (B151609) ring significantly influences the chemical shifts of the aromatic carbons. researchgate.net

Below is a table of predicted NMR chemical shifts for this compound.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aromatic CH | 7.0 - 8.5 | 120 - 140 |

| -SCH₃ | 2.0 - 3.0 | 15 - 25 |

| -COOH | 10.0 - 13.0 | 165 - 185 |

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning NMR signals and determining the connectivity of atoms within a molecule.

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling interactions, helping to identify adjacent protons in the aromatic ring of this compound and its derivatives.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C). This is crucial for assigning the specific ¹³C signal to its corresponding ¹H signal in the aromatic ring and for the methylthio group.

For derivatives of this compound, 2D NMR is essential for confirming the position of new functional groups and for analyzing their stereochemical arrangement if chiral centers are present. iucr.org

Dynamic NMR (DNMR) is employed to study molecular processes that occur on the NMR timescale, such as conformational changes and restricted rotation. ut.ee In substituted benzoic acids, the rotation around the C-C bond connecting the carboxylic acid group to the benzene ring can be hindered. ut.eeresearchgate.net

While there is no specific literature found on the dynamic NMR of this compound itself, studies on related substituted benzoic acids and amides demonstrate the utility of this technique. researchgate.netbeilstein-journals.org By analyzing the changes in NMR spectra at different temperatures, it is possible to determine the energy barriers for these rotational processes. For example, the coalescence temperature, where two separate signals for different conformers merge into one broad peak, can be used to calculate the free energy of activation (ΔG‡) for the conformational exchange. beilstein-journals.org This information provides insight into the flexibility and preferred conformations of the molecule in solution.

High-Resolution Mass Spectrometry (HRMS) in Mechanistic and Derivatization Studies

High-resolution mass spectrometry (HRMS) is a critical tool for determining the precise molecular weight and elemental composition of a compound. scispace.com This high accuracy allows for the confident identification of this compound and its derivatives, distinguishing them from other compounds with similar nominal masses. nih.gov

In addition to providing the molecular ion peak, mass spectrometry induces fragmentation of the molecule, and the resulting fragmentation pattern serves as a molecular fingerprint. dokumen.pub For this compound, common fragmentation pathways would likely involve the loss of the carboxylic acid group (-COOH), the methyl group (-CH₃) from the thioether, or the entire methylthio group (-SCH₃).

A key feature in the mass spectrum of a chlorine-containing compound is the isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1. Therefore, any fragment containing a chlorine atom will appear as a pair of peaks separated by two mass units, with the peak at the lower mass being about three times more intense. This isotopic signature is a powerful diagnostic tool for confirming the presence of chlorine in the molecule and its fragments. nist.gov

The table below summarizes the expected isotopic pattern for the molecular ion of this compound.

| Ion | m/z | Relative Abundance |

| [M]⁺ (with ³⁵Cl) | 201.99 | 100% |

| [M+2]⁺ (with ³⁷Cl) | 203.99 | ~32% |

HRMS is a sensitive and rapid technique for monitoring the progress of chemical reactions. acs.org For instance, in the synthesis of derivatives of this compound, HRMS can be used to track the disappearance of the starting material and the appearance of the product in real-time. This allows for the optimization of reaction conditions such as temperature, reaction time, and catalyst loading. nih.gov Its high sensitivity enables the detection of minor byproducts and reaction intermediates, providing valuable mechanistic insights. acs.org

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid. acs.org This technique provides precise atomic coordinates, bond lengths, bond angles, and torsional angles, revealing the exact conformation of the molecule in the solid state. nih.govpsu.edu

For a crystal structure of this compound, one would be able to precisely measure:

The planarity of the benzene ring.

The torsion angle between the plane of the benzene ring and the carboxylic acid group.

The C-S bond lengths and C-S-C bond angle of the methylthio group.

The C-Cl bond length.

Intermolecular interactions, such as the aforementioned hydrogen bonding, and potentially other interactions like π-π stacking or halogen bonding, which dictate the supramolecular architecture. researchgate.netrsc.org

The table below provides hypothetical crystallographic data based on typical values for similar organic compounds.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~7-9 |

| b (Å) | ~5-7 |

| c (Å) | ~15-20 |

| β (°) | ~95-105 |

| Z (molecules/unit cell) | 4 |

This detailed structural information is crucial for understanding structure-property relationships and for computational modeling studies.

Elucidation of Solid-State Molecular Conformation and Geometry

The three-dimensional arrangement of atoms in this compound within a crystal lattice provides fundamental insights into its chemical and physical properties. X-ray crystallography is a powerful technique used to determine the precise molecular conformation, including bond lengths, bond angles, and torsion angles.

The precise bond lengths and angles within the molecule are also determined. For example, in similar chlorinated benzoic acids, the C-Cl bond length and the bond angles around the carboxylic acid group and the methylthio group provide a detailed picture of the molecular structure. researchgate.netpsu.edu

Table 1: Selected Bond Distances and Angles for Benzoic Acid Derivatives

| Parameter | 2-chlorobenzoic acid | 4-chlorobenzoic acid |

| C-Cl Bond Length (Å) | 1.739 | 1.742 |

| C-C (ring) Bond Length (Å) | 1.385 - 1.403 | 1.384 - 1.398 |

| C-C=O Angle (°) | 118.8 | 119.2 |

| O=C-O Angle (°) | 122.9 | 122.5 |

| Note: Data for illustrative purposes based on related structures. Actual values for this compound would require specific crystallographic analysis. |

Analysis of Intermolecular Interactions and Crystal Packing

The arrangement of molecules in the crystal, known as crystal packing, is governed by a variety of intermolecular interactions. These non-covalent forces, though weaker than covalent bonds, are crucial in determining the physical properties of the solid, such as melting point and solubility.

A primary intermolecular interaction in carboxylic acids is the formation of hydrogen-bonded dimers. iucr.orgiucr.org In these dimers, the carboxylic acid groups of two molecules are linked by strong O-H···O hydrogen bonds, often forming a characteristic R²₂(8) ring motif. researchgate.net This is a common feature observed in the crystal structures of many benzoic acid derivatives. psu.edu

Hirshfeld surface analysis is a computational tool used to visualize and quantify these intermolecular contacts, providing a detailed map of the interactions within the crystal. researchgate.net

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group and Conformational Insights

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, provides valuable information about the functional groups present in a molecule and its conformational state.

The FT-IR and FT-Raman spectra of this compound are characterized by a series of absorption bands corresponding to the vibrational modes of its constituent bonds. The most characteristic absorption for the carboxylic acid group is the broad O-H stretching vibration, typically observed in the range of 2500-3300 cm⁻¹, which is broadened due to hydrogen bonding. docbrown.info The C=O stretching vibration of the carboxylic acid appears as a strong band around 1680-1700 cm⁻¹.

The aromatic ring gives rise to several characteristic bands, including C-H stretching vibrations above 3000 cm⁻¹ and C-C stretching vibrations within the 1400-1600 cm⁻¹ region. The substitution pattern on the benzene ring also influences the positions of certain out-of-plane C-H bending vibrations.

The methylthio group contributes its own set of vibrational modes. The C-S stretching vibration is typically found in the 600-800 cm⁻¹ region. The methyl group will show symmetric and asymmetric C-H stretching and bending vibrations. The C-Cl stretching vibration is expected in the range of 550-800 cm⁻¹. researchgate.net

Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental spectra to provide a more detailed assignment of the vibrational modes. researchgate.net

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H stretch (H-bonded) | 2500 - 3300 (broad) |

| Carboxylic Acid | C=O stretch | 1680 - 1700 |

| Aromatic Ring | C-H stretch | 3000 - 3100 |

| Aromatic Ring | C-C stretch | 1400 - 1600 |

| Methylthio Group | C-S stretch | 600 - 800 |

| Alkyl Halide | C-Cl stretch | 550 - 800 |

| Note: These are general ranges and the exact positions can vary. |

Electronic Spectroscopy (UV-Vis) and Chiroptical Studies (if applicable)

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones.

For aromatic compounds like this compound, the UV-Vis spectrum is typically dominated by π→π* transitions associated with the benzene ring. The presence of substituents on the ring, such as the chloro, methylthio, and carboxylic acid groups, can shift the position and intensity of these absorption bands. These shifts are due to the electronic effects (both inductive and resonance) of the substituents on the energy levels of the molecular orbitals.

For instance, the electronic spectra of related benzoic acid derivatives have been studied to understand the influence of different substituents. aablocks.com The exact wavelength of maximum absorbance (λmax) for this compound would provide insight into its electronic structure.

Chiroptical studies, such as circular dichroism (CD), are only applicable if the molecule is chiral. Since this compound itself is not chiral, it would not exhibit a CD spectrum. However, if it were to be part of a chiral co-crystal or if a chiral derivative were synthesized, then CD spectroscopy could be a valuable tool for studying its stereochemical properties.

Theoretical and Computational Investigations of 4 Chloro 3 Methylthio Benzoic Acid

Molecular Electrostatic Potential (MEP) and Fukui Functions Analysis

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP surface maps the electrostatic potential onto the electron density surface, using a color scale to indicate charge distribution.

For 4-Chloro-3-(methylthio)benzoic acid, the MEP map would show regions of negative potential (typically colored red or yellow) concentrated around the electronegative oxygen and chlorine atoms, indicating their suitability for electrophilic attack. Conversely, regions of positive potential (blue) are expected near the hydrogen atom of the carboxylic acid group, highlighting its acidic nature and susceptibility to nucleophilic attack.

While MEP provides a qualitative picture, Fukui functions offer a quantitative measure of local reactivity. Derived from conceptual DFT, Fukui functions identify which atoms in a molecule are most likely to accept or donate electrons, thus pinpointing the most reactive sites for nucleophilic and electrophilic attack, respectively.

Global and Local Reactivity Descriptors

Key global reactivity descriptors include:

HOMO-LUMO Energy Gap (ΔE): A large gap implies high kinetic stability and low chemical reactivity.

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The ability to attract electrons, calculated as (I+A)/2.

Chemical Hardness (η): Resistance to charge transfer, calculated as (I-A)/2. A harder molecule is less reactive.

Chemical Softness (S): The reciprocal of hardness (1/η). A softer molecule is more reactive.

Conformational Space Exploration through Computational Methods

Computational methods can be used to explore the conformational space of the molecule systematically. This is often done by performing a potential energy surface (PES) scan, where the energy of the molecule is calculated as a function of the rotation around specific dihedral angles. For this compound, this would involve rotating the carboxylic acid group and the methylthio group relative to the benzene (B151609) ring. The resulting energy profile reveals the locations of energy minima (stable conformers) and energy maxima (transition states between conformers). Identifying the global minimum energy conformer is essential for ensuring that other quantum chemical calculations are performed on the most representative structure.

Role of 4 Chloro 3 Methylthio Benzoic Acid As a Synthetic Building Block

Precursor in the Synthesis of Advanced Organic Scaffolds

The utility of 4-Chloro-3-(methylthio)benzoic acid as a building block is particularly evident in its role as a precursor for advanced organic scaffolds. The combination of its functional groups allows for the stepwise and controlled construction of complex molecular frameworks that are often difficult to synthesize through other routes.

The functional groups on this compound make it a valuable precursor for the synthesis of various substituted heterocycles. The carboxylic acid can be converted into esters, amides, or acyl chlorides, which can then participate in cyclization reactions. The chloro and methylthio groups offer sites for nucleophilic substitution or cross-coupling reactions, enabling the formation of diverse heterocyclic systems.

For instance, related substituted benzoic acids are key intermediates in creating a variety of heterocyclic compounds. The synthesis of 1,3,4-thiadiazole (B1197879) derivatives, for example, can be achieved by reacting substituted benzoic acids with reagents like thiosemicarbazide, often in the presence of a dehydrating agent such as phosphorus oxychloride. arabjchem.org Similarly, the synthesis of complex fused heterocyclic systems like quinoxalines has been accomplished using precursors with functionalities akin to those in this compound. acs.org

The general strategies often involve the following transformations:

Activation of the Carboxylic Acid: Conversion to an acyl chloride or ester to facilitate reactions with binucleophiles to form rings.

Nucleophilic Aromatic Substitution: The chlorine atom can be displaced by nucleophiles, particularly when activated by an ortho/para directing group, to form a new ring.

Modification of the Methylthio Group: The sulfur atom can be oxidized to a sulfoxide (B87167) or sulfone to alter its electronic properties or can be involved in cyclization reactions. The methylthio group can also be replaced by other functional groups through metal-catalyzed reactions. acs.org

Research has demonstrated the synthesis of various heterocyclic systems from analogous starting materials.

Table 1: Examples of Heterocycle Synthesis from Related Benzoic Acid Precursors

| Precursor Type | Reagents | Heterocyclic Product | Reference |

|---|---|---|---|

| Substituted Benzoic Acids | Thiosemicarbazide, POCl₃ | 1,3,4-Thiadiazoles | arabjchem.org |

| 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid | Secondary amines, Carbon disulfide, Methyl iodide | Benzothiazinones | iucr.org |

| 7-Chloro-8-nitro-4-oxoquinoline-3-carboxylic acid | 3-Mercaptopropanoic acid, Reduction, Lactamization | solubilityofthings.comchemicalbook.comThiazepino[2,3-h]quinoline | researchgate.net |

| 2-(4-Chloro-2-oxoquinolin-1(2H)-yl)acetohydrazide | p-Nitrobenzoic acid, POCl₃ | 1,3,4-Oxadiazole derivative | bohrium.com |

This table presents examples from related compounds to illustrate the synthetic potential.

Beyond simple heterocycles, this compound is a potential precursor for assembling larger, multi-ring aromatic systems. The chloro and methylthio groups are particularly useful handles for modern cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations. These reactions allow for the precise formation of carbon-carbon and carbon-heteroatom bonds, which is essential for constructing complex aromatic architectures.

For example, the methylthio group on aromatic rings can be effectively replaced by various alkyl and aryl groups using nickel-catalyzed Grignard reactions, providing a pathway to build more elaborate molecular structures. acs.org The chloro group can similarly participate in palladium-catalyzed cross-coupling reactions. The ability to selectively react one site over the other based on tailored reaction conditions is a key advantage in multi-step synthesis. This selective reactivity is fundamental in building complex natural product scaffolds and other intricate organic molecules. ub.edu

Integration into Polymer and Material Science Precursors

The unique electronic and structural features of this compound also make it a candidate for applications in materials science, particularly as a building block for functional polymers and coordination materials. solubilityofthings.combldpharm.com

This compound has been identified as an organic monomer for the synthesis of Covalent Organic Frameworks (COFs). bldpharm.combldpharm.com COFs are a class of porous crystalline polymers with highly ordered structures and tunable properties. The carboxylic acid group is ideal for forming robust linkages (e.g., esters, imides) through condensation polymerization.

The general process for incorporating such a monomer into a polymer might involve:

Polycondensation: The benzoic acid functionality reacts with a polyfunctional alcohol or amine comonomer to form a polyester (B1180765) or polyamide, respectively.

Functionality: The chloro and methylthio groups remain as pendant functionalities along the polymer backbone. These groups can be used to fine-tune the material's properties (e.g., solubility, thermal stability, refractive index) or for post-polymerization modification to introduce new functionalities.

Related chloromethylbenzoic acids are also used as monomers or chemical intermediates in the polymer industry, highlighting the utility of this class of compounds in creating specialty polymers. polymersource.cagoogle.com

In coordination chemistry, ligands are molecules that bind to a central metal atom to form a coordination complex. This compound possesses two potential coordination sites: the carboxylate group (once deprotonated) and the sulfur atom of the methylthio group.

Carboxylate Coordination: The carboxylate group is a classic and versatile coordinating ligand, capable of binding to metal ions in a monodentate, bidentate (chelating), or bridging fashion.

Thioether Coordination: The sulfur atom has lone pairs of electrons and can coordinate to soft metal ions that have a high affinity for sulfur donors, such as palladium, platinum, silver, and rhodium. acs.org

The potential for this molecule to act as a bidentate ligand, coordinating through both an oxygen atom of the carboxylate and the sulfur atom, could lead to the formation of stable five-membered chelate rings with a metal center. The synthesis of metal complexes with Schiff base ligands derived from related hydrazides demonstrates the broad applicability of such functionalized precursors in coordination chemistry. researchgate.net The resulting metal complexes can have interesting catalytic, magnetic, or optical properties.

Table 2: Potential Coordination Modes of 4-Chloro-3-(methylthio)benzoate

| Coordination Site(s) | Metal Ion Affinity | Potential Structure |

|---|---|---|

| Carboxylate (Oxygen) | Hard and borderline metal ions (e.g., Fe³⁺, Cu²⁺, Zn²⁺) | Monodentate, Bidentate, Bridging |

| Thioether (Sulfur) | Soft metal ions (e.g., Rh⁺, Pd²⁺, Ag⁺) | Monodentate |

| Carboxylate and Thioether | Soft and borderline metal ions | Bidentate (Chelating) |

Compound Index

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 3-Amino-4-chlorobenzoic acid |

| 4-chloro-3-mercapto-benzoic acid |

| 4-chloro-3-nitro-benzoic acid |

| 4-Chloro-3-methoxybenzoic acid |

| 2-Chloro-3-(methylthio)benzoic acid |

| 4-(Methylthio)benzoic acid |

| 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid |

| 4-Chloro-2-fluoro-3-(methylthio)benzoic acid |

| 3-Chloro-4-(methylthio)-benzoic acid methyl ester |

| 3-Chloro-2-(methylthio)benzoic acid |

| 3-Chloro-4-methylbenzoic acid |